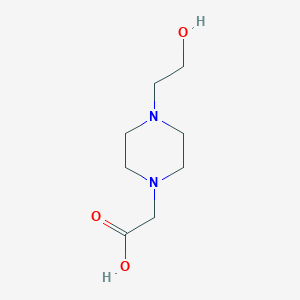

2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c11-6-5-9-1-3-10(4-2-9)7-8(12)13/h11H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEKKKPFXABURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374736 | |

| Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124335-65-5 | |

| Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124335-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic Acid in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Linker as a Linchpin in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—joined by a chemical linker.[2][3][4] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and physicochemical properties are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like characteristics.[2][5][] This guide provides an in-depth examination of a specific and increasingly utilized linker building block: 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid . We will explore its core properties and provide a technical framework for its strategic deployment in the rational design of potent and effective protein degraders.

PART 1: Core Properties of the this compound Linker Moiety

The structure of this compound incorporates several key chemical features that impart desirable properties to a PROTAC linker. These include a piperazine ring, a hydroxyl group, and a carboxylic acid functional group, which serves as a key attachment point.

Physicochemical Characteristics

The defining features of this linker precursor are its inherent hydrophilicity and its basic nature due to the piperazine nitrogen atoms. This stands in contrast to the more common, flexible, and often lipophilic polyethylene glycol (PEG) or alkyl chain linkers.[3][7]

| Property | Value/Description | Significance in PROTAC Design |

| Molecular Formula | C8H16N2O3 | Provides a building block with a moderate molecular weight increase. |

| Molecular Weight | 188.23 g/mol [8][9] | Contributes to the overall size of the final PROTAC molecule. |

| Structure | Contains a piperazine ring, a hydroxyl group, and a carboxylic acid. | The piperazine ring introduces a degree of rigidity and a basic center. The hydroxyl and carboxylic acid groups enhance hydrophilicity. |

| pKa | The pKa of the piperazine ring is significantly influenced by its substitution pattern.[10][11] Disubstituted piperazines in linkers typically have a pKa around 8.[10][12] | The basicity of the piperazine allows for protonation at physiological pH, which can significantly improve the aqueous solubility of the PROTAC.[10][11] |

| Solubility | The hydrophilic nature of the hydroxyl and piperazine moieties enhances water solubility.[1][13] | Improved solubility is a major advantage for PROTACs, which are often large molecules that can suffer from poor aqueous solubility, hindering formulation and bioavailability. |

| Rigidity | The piperazine ring introduces a more rigid structural element compared to flexible alkyl or PEG chains.[10][13][14] | Increased rigidity can help to pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase.[2] |

PART 2: Strategic Rationale and Application in PROTAC Design

The decision to incorporate the this compound moiety into a PROTAC linker is driven by the need to overcome common challenges in PROTAC development, particularly those related to physicochemical and pharmacokinetic properties.

Enhancing Solubility and Permeability

A primary challenge in PROTAC design is their tendency to be large and lipophilic, often placing them outside the "Rule of 5" space for oral bioavailability. The hydrophilic nature of the this compound linker can help mitigate this issue.

-

Improved Aqueous Solubility: The piperazine and hydroxyl groups increase the polarity of the linker, which can enhance the overall solubility of the PROTAC molecule.[1][13] This is particularly beneficial when dealing with hydrophobic warheads or E3 ligase ligands.

-

Modulating Cell Permeability: While increased hydrophilicity can sometimes negatively impact passive cell permeability, the use of rigid, cationic linkers containing piperazine has been shown to improve this property in some cases.[13] The ability of the piperazine to be protonated can influence its interaction with the cell membrane. Furthermore, the rigid structure may allow the PROTAC to adopt conformations that shield polar surface area, facilitating membrane transit.[14]

Optimizing Ternary Complex Formation

The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The linker's geometry and rigidity are paramount in achieving this.

-

Conformational Constraint: The relative rigidity of the piperazine ring, compared to flexible linkers, can reduce the entropic penalty associated with ternary complex formation.[2] This can lead to a more stable complex and, consequently, more efficient protein degradation.

-

Vectorial Orientation: The defined geometry of the piperazine-containing linker can help to optimally position the POI and E3 ligase, facilitating the necessary protein-protein interactions for ubiquitination.[2]

Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a PROTAC incorporating the this compound linker.

Caption: Generalized workflow for the synthesis and biological evaluation of a PROTAC.

PART 3: Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for coupling the linker to an amine-functionalized E3 ligase ligand and a protein of interest (POI) ligand.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., a derivative of lenalidomide or pomalidomide for Cereblon, or a VHL ligand)[15][16]

-

Carboxylic acid-functionalized POI ligand

-

Coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Anhydrous DMF or DMSO

-

Reaction vials, magnetic stirrer

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (LC-MS, NMR)

Procedure:

-

Activation of the Linker:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add a coupling reagent such as HATU (1.1 eq) and a tertiary amine base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling to the E3 Ligase Ligand:

-

To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.0 eq).

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

-

-

Purification of the Linker-E3 Ligand Conjugate:

-

Once the reaction is complete, purify the product by preparative HPLC to obtain the linker-E3 ligase ligand conjugate.

-

Confirm the identity and purity of the product by LC-MS and NMR.

-

-

Coupling to the POI Ligand:

-

The hydroxyl group on the linker can be functionalized for subsequent coupling, or the second nitrogen of the piperazine can be utilized depending on the synthetic strategy. For this example, we assume the POI ligand has a carboxylic acid.

-

Activate the carboxylic acid of the POI ligand using a similar procedure as in step 1.

-

Couple the activated POI ligand to the hydroxyl group of the linker-E3 ligand conjugate (this may require prior activation of the hydroxyl group) or to the second piperazine nitrogen if it is available.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC molecule using preparative HPLC.

-

Thoroughly characterize the final product by high-resolution mass spectrometry and NMR to confirm its structure and purity.

-

In Vitro Evaluation of PROTAC Activity

1. Western Blotting for Protein Degradation:

-

Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against the POI. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

2. Ternary Complex Formation Assay (TR-FRET):

This assay measures the proximity of the POI and the E3 ligase induced by the PROTAC.

-

Reagents:

-

Tagged POI (e.g., His-tagged)

-

Tagged E3 ligase complex (e.g., GST-tagged)

-

Fluorescently labeled antibodies (e.g., anti-His-Tb and anti-GST-d2)

-

Synthesized PROTAC

-

-

Procedure:

-

In a microplate, combine the tagged POI, tagged E3 ligase complex, and varying concentrations of the PROTAC.

-

Add the fluorescently labeled antibodies.

-

Incubate to allow for complex formation.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.

-

-

Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.

PART 4: Concluding Remarks and Future Outlook

The strategic incorporation of this compound into PROTAC linkers represents a sophisticated approach to overcoming some of the most persistent challenges in the field. Its ability to enhance solubility, introduce favorable rigidity, and potentially improve cell permeability makes it a valuable tool in the medicinal chemist's arsenal. As the field of targeted protein degradation continues to evolve, the rational design of linkers, moving beyond simple spacers to functional modulators of PROTAC properties, will be increasingly crucial. The principles outlined in this guide provide a framework for leveraging the unique properties of this piperazine-based linker to develop the next generation of potent and bioavailable protein-degrading therapeutics.

References

- PROTACs bearing piperazine-containing linkers: what effect on their protonation st

- PROTACs bearing piperazine-containing linkers: what effect on their protonation st

- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023-03-12). Taylor & Francis Online.

- This compound | PROTAC Linker | MedChemExpress.

- This compound | MedChemExpress.

- Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Public

- PROTACs bearing piperazine-containing linkers: what effect on their protonation st

- Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (2020-10-30).

- From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024-10-23).

- Overview of PROTAC Linkers - ChemPep.

- Overview of PROTAC Linkers: Types and Design - BOC Sciences.

- Current strategies for the design of PROTAC linkers: a critical review.

- Protac Linker - Monodisperse PEG - SINOPEG.

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central.

- E3 Ligase Ligands in PROTAC - Precise PEG.

- PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm.

- Linkers for PROTAC Design - BOC Sciences.

- PROTAC Linkers - Biopharma PEG.

Sources

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 4. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 16. precisepeg.com [precisepeg.com]

Physicochemical Characteristics of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid. This molecule, a carboxylic acid derivative of hydroxyethylpiperazine, shares structural similarities with the widely used zwitterionic buffering agent HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). Understanding its fundamental properties is critical for its application in various scientific domains, including its potential use as a PROTAC linker in drug development.[1] This document details its chemical identity, core physicochemical parameters, and established analytical methodologies for its characterization, offering a foundational resource for researchers.

Introduction and Chemical Identity

This compound is a piperazine derivative characterized by a hydroxyethyl group and an acetic acid moiety attached to the nitrogen atoms of the piperazine ring. Its structure imparts properties that are of significant interest in biochemical and pharmaceutical research. Unlike its sulfonic acid analog, HEPES, the presence of a carboxylic acid group influences its pKa and potential interactions, making a detailed characterization essential.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | [4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic acid, 1-Piperazineacetic acid, 4-(2-hydroxyethyl)- | [2][3] |

| CAS Number | 124335-65-5 | [1][2][3] |

| Molecular Formula | C₈H₁₆N₂O₃ | [1][2][3] |

| Molecular Weight | 188.23 g/mol | [1][3] |

| Canonical SMILES | OCCN1CCN(CC1)CC(=O)O | N/A |

Figure 1: 2D Chemical Structure

Caption: A comprehensive workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum. Expected signals would include triplets for the ethylene bridge protons of the hydroxyethyl group, broad signals for the piperazine ring protons, and a singlet for the acetic acid methylene protons.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Distinct signals should be observable for each unique carbon atom in the molecule.

-

Data Analysis: Integrate the proton signals to confirm the ratio of protons and assign peaks based on their chemical shifts and coupling patterns. Compare the observed spectra with predicted spectra to verify the structure.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, operated in positive ion mode. ESI is suitable for polar molecules like this one. [4] 3. Data Acquisition: Infuse the sample directly or via liquid chromatography. Acquire the full scan mass spectrum. The primary ion observed should be the protonated molecule [M+H]⁺.

-

Data Analysis: Compare the measured mass of the [M+H]⁺ ion to the theoretical exact mass of C₈H₁₇N₂O₃⁺. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide mass accuracy within 5 ppm, confirming the elemental formula.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound and quantify it.

-

Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD), as the compound may have a weak UV chromophore.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Sample Preparation: Dissolve the sample in the initial mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject 5-10 µL of the sample. Monitor the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.

-

Applications and Considerations

-

Buffering Agent: Given its structural similarity to HEPES, this compound is a candidate for use as a biological buffer, particularly in cell culture and biochemical assays where maintaining a stable physiological pH is crucial. [5]Its CO₂-independent buffering capacity would be a significant advantage for experiments conducted outside of a CO₂ incubator. * PROTAC Linkers: The molecule has been identified as a linker for use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). [1]PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. [1]The physicochemical properties of the linker, including its solubility and length, are critical for the efficacy of the resulting PROTAC.

-

Safety and Handling: As a laboratory chemical, standard safety precautions should be followed. It is intended for research use only and has not been fully validated for medical applications. [1][3]While not classified as hazardous, appropriate personal protective equipment should be worn. [6]

Conclusion

This compound is a versatile molecule with significant potential in biological and pharmaceutical research. Its hydrophilic nature, coupled with its anticipated buffering capacity and utility as a chemical linker, makes it a compound of considerable interest. The analytical methods detailed in this guide provide a robust framework for its characterization, ensuring its quality and appropriate application in scientific investigations.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). HEPES. Retrieved from [Link]

-

ReAgent Chemicals. (2021, July 14). What is HEPES Buffer?. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). [4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

-

Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

-

da Silva, J. P., & Lopes, J. A. (2009). Behaviour of 4-(-2-hydroxyethyl)-1-piperazineethanesulfonic acid under electrospray ionization mass spectrometry conditions. Journal of Mass Spectrometry, 44(6), 936-945. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. Behaviour of 4-(-2-hydroxyethyl)-1-piperazineethanesulfonic acid under electrospray ionization mass spectrometry conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HEPES 缓冲液 [sigmaaldrich.com]

- 6. carlroth.com:443 [carlroth.com:443]

The Piperazine Linchpin: A Technical Guide to its Core Role in Targeted Protein Degradation

Introduction: Beyond the Passive Tether

In the rapidly evolving landscape of targeted protein degradation (TPD), the chemical linker connecting the target-binding warhead and the E3 ligase-recruiting ligand has transcended its initial conception as a mere passive spacer.[1] It is now unequivocally recognized as a critical determinant of a degrader's efficacy, selectivity, and overall drug-like properties.[2] Among the diverse architectural motifs employed in linker design, the piperazine ring has emerged as a linchpin, a privileged substructure that imparts a unique combination of conformational rigidity, aqueous solubility, and synthetic versatility.[3][4]

This in-depth technical guide moves beyond a superficial overview to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the multifaceted role of piperazine linkers. We will dissect the causal relationships between the piperazine scaffold and the performance of proteolysis-targeting chimeras (PROTACs), and explore its emerging utility in the rational design of molecular glue degraders. This guide is structured to provide not just a descriptive account, but a predictive framework for leveraging the piperazine motif to accelerate the development of next-generation protein degraders.

Part 1: The Dominant Role of Piperazine in PROTACs - From Conformational Pre-organization to Pharmacokinetic Enhancement

In the realm of PROTACs, the piperazine ring is far more than a simple cyclic diamine; it is a functional unit that actively contributes to the intricate process of ternary complex formation and the overall pharmacokinetic profile of the molecule.[]

The Conformational Advantage: Reducing the Entropic Penalty

The formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) is the cornerstone of PROTAC-mediated degradation.[6] Flexible linkers, such as polyethylene glycol (PEG) or long alkyl chains, possess a high degree of conformational freedom. While this flexibility can allow the PROTAC to span a range of distances, it comes at a significant entropic cost upon binding and formation of the ternary complex.[2]

The piperazine ring, with its inherent chair conformation, introduces a degree of rigidity into the linker.[3] This pre-organizes the PROTAC into a more defined three-dimensional structure, reducing the entropic penalty required to achieve a productive ternary complex geometry.[] This can translate to faster association kinetics and a more stable ternary complex, ultimately leading to more efficient ubiquitination and degradation of the target protein.[4]

Diagram 1: Conformational Effects of Piperazine Linkers

Caption: Impact of linker flexibility on ternary complex formation.

A Physicochemical Chameleon: Modulating Solubility and Permeability

A significant challenge in PROTAC development is navigating the delicate balance between aqueous solubility and cell permeability, particularly as these molecules often defy traditional drug-like chemical space, such as Lipinski's Rule of Five. The piperazine moiety, with its two nitrogen atoms, offers a powerful tool to modulate these properties.

The basicity of the piperazine nitrogens allows for protonation at physiological pH, which can significantly enhance the aqueous solubility of the PROTAC molecule.[3] This is a crucial advantage over less polar linkers that can lead to aggregation and poor bioavailability. However, the pKa of the piperazine ring is highly sensitive to its chemical environment.[7] Electron-withdrawing groups, such as adjacent amide bonds or triazole rings formed via click chemistry, can substantially lower the pKa, potentially diminishing the desired solubility-enhancing effect at physiological pH.[6]

Conversely, appropriate substitution on the piperazine ring can fine-tune the lipophilicity of the PROTAC, aiding its passage across cellular membranes. This dual capability to influence both solubility and permeability makes the piperazine linker a key optimization point in improving the drug metabolism and pharmacokinetic (DMPK) properties of a degrader.[8]

Case in Point: The Clinical Success of Piperazine-Containing PROTACs

The strategic incorporation of piperazine linkers is not merely a theoretical advantage; it is a validated strategy evident in several PROTACs that have progressed to clinical trials. For instance, ARV-110 and ARV-471, two pioneering PROTACs in clinical development, feature rigid linkers containing both piperidine and piperazine moieties.[4][9] This design choice was instrumental in improving their metabolic stability and potency, underscoring the real-world impact of piperazine-based linkerology.[4]

| Clinical Candidate | Target | E3 Ligase | Linker Features | Therapeutic Area |

| Vepdegestran (ARV-471) | ER | CRBN | Contains piperazine-like motifs | ER+/HER2- Breast Cancer |

| BMS-986365 | AR | CRBN | Rigid linker with cyclic amines | mCRPC |

| BGB-16673 | BTK | CRBN | Contains cyclic amine linkers | R/R B-cell Malignancies |

Table 1: Examples of Piperazine-Containing PROTACs in Clinical Trials. [10]

Part 2: An Emerging Role for Piperazine in Molecular Glue Degraders

While the role of piperazine as a linker is a cornerstone of PROTAC design, its utility in the field of molecular glues is more nascent and mechanistically distinct. Molecular glues are small molecules that induce a new protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation.[11] They do not possess the distinct "warhead-linker-E3 ligand" architecture of PROTACs.

Recent groundbreaking work has demonstrated that a piperazine moiety on a known protein-targeting ligand can serve as a strategic "exit vector" for the attachment of chemical handles that convert the parent molecule into a molecular glue degrader.[1][12]

From Inhibitor to Degrader: A Piperazine-Enabled Pivot

A compelling example is the conversion of the CDK4/6 inhibitor ribociclib into a CDK4 molecular glue degrader.[1] Ribociclib possesses a solvent-exposed piperazine ring. By appending various chemical moieties to this piperazine, researchers were able to induce a novel interaction with the RNF126 E3 ligase, leading to the degradation of CDK4.[12] In this context, the piperazine is not acting as a linker in the PROTAC sense, but rather as a synthetically accessible anchor point for a "neo-interface" inducing moiety.

Diagram 2: Piperazine as an Anchor for Molecular Glue Development

Caption: Conversion of an inhibitor to a molecular glue via a piperazine handle.

This strategy opens up a new avenue for the rational design of molecular glues, moving beyond serendipitous discovery towards a more modular approach. The prevalence of piperazine motifs in existing small molecule libraries provides a rich starting point for applying this "exit vector" strategy to a wide range of targets.[13]

Part 3: Experimental Protocols and Methodologies

A robust and reproducible experimental workflow is critical for the successful development of piperazine-containing degraders. The following protocols provide a foundational framework for their synthesis and evaluation.

Protocol 1: Synthesis of a Piperazine-Containing PROTAC

This protocol outlines a general multi-step synthesis for a PROTAC targeting a protein of interest (POI) and recruiting the CRBN E3 ligase, utilizing a piperazine-based linker.

Materials:

-

POI-binding ligand with a suitable functional group (e.g., carboxylic acid, amine)

-

Pomalidomide (CRBN ligand)

-

Boc-protected piperazine derivative with orthogonal protecting groups or functional handles

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, triethylamine)

-

Deprotection reagents (e.g., TFA for Boc group)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Step-by-Step Methodology:

-

Functionalization of the Piperazine Linker:

-

Begin with a commercially available or synthesized piperazine derivative, for example, N-Boc-piperazine.

-

Selectively functionalize one of the piperazine nitrogens with a linker extension containing a reactive group for conjugation to the POI ligand. This can be achieved through standard alkylation or acylation reactions. The other nitrogen remains Boc-protected.

-

-

Coupling of the Linker to the CRBN Ligand:

-

Activate the glutarimide ring of pomalidomide for nucleophilic attack, or use a pre-functionalized pomalidomide derivative.

-

Couple the deprotected nitrogen of the functionalized piperazine linker to the pomalidomide moiety.

-

-

Deprotection of the Piperazine Linker:

-

Remove the Boc protecting group from the distal nitrogen of the piperazine linker using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralize the resulting amine salt to yield the free amine.

-

-

Final Coupling to the POI Ligand:

-

Activate the carboxylic acid of the POI-binding ligand using a coupling reagent such as HATU in the presence of a base like DIPEA.

-

Add the deprotected piperazine-pomalidomide intermediate to the activated POI ligand and stir at room temperature until the reaction is complete (monitored by LC-MS).

-

-

Purification and Characterization:

-

Purify the final PROTAC product using flash column chromatography or preparative HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

-

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is for assessing the in-cell efficacy of a newly synthesized PROTAC.

Materials:

-

Cancer cell line expressing the target protein

-

Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and denature them by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

-

Conclusion and Future Outlook

The piperazine ring has firmly established itself as a cornerstone of modern targeted protein degradation strategies. In the context of PROTACs, its ability to confer conformational rigidity, enhance solubility, and provide a versatile synthetic handle has proven instrumental in the development of potent and bioavailable degraders, with several now in clinical trials.[10] The empirical "trial-and-error" approach to linker design is gradually being replaced by a more rational, structure-guided process, and the predictable physicochemical properties of the piperazine motif are central to this evolution.[2]

Furthermore, the nascent but highly promising role of piperazine as a strategic attachment point for the rational design of molecular glue degraders signals an exciting new frontier.[1] This modular approach has the potential to significantly expand the scope of molecular glues beyond serendipitous discoveries.

As our understanding of the complex interplay between linker composition, ternary complex dynamics, and cellular pharmacology deepens, we can anticipate the development of even more sophisticated piperazine-based linkers. These next-generation linkers may incorporate additional functionalities, such as photo-switchable elements for spatiotemporal control or tissue-homing moieties for targeted delivery. The humble piperazine ring, once a simple building block, will undoubtedly continue to be a linchpin in the design of innovative and life-changing therapeutics based on targeted protein degradation.

References

-

Nomura, D. K., et al. (2023). Rational Chemical Design of Molecular Glue Degraders. ACS Central Science. Available at: [Link]

-

Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]

-

Nomura, D. K., et al. (2023). Rational Chemical Design of Molecular Glue Degraders. PubMed Central. Available at: [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

-

Bode, J. W., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

-

Chen, Y., Zhang, Y., & Jiang, Y. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Biomedical Science. Available at: [Link]

-

Chen, Y., Zhang, Y., & Jiang, Y. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. SciSpace. Available at: [Link]

-

Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]

-

Various Authors. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules. Available at: [Link]

-

Wolan, D. W., et al. (2022). Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction. RSC Chemical Biology. Available at: [Link]

-

Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved from: [Link]

-

Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]

-

Gelin, M., et al. (2002). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

- CoLab. (2023). On Ternary Complex Stability in Protein Degradation: In Silico Molecular Glue Binding Affinity Calculations.

-

Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design. Available at: [Link]

-

Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]

-

Faizan, M., et al. (2024). Structure–activity relationship of piperidine derivatives with... ResearchGate. Retrieved from: [Link]

-

Pluto Labs. (2025). Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation (2020-2024). Retrieved from: [Link]

-

Chemical Computing Group. (n.d.). Modeling ternary complexes with molecular glues: Making sense of a sticky situation. Retrieved from: [Link]

-

Wolan, D. W., et al. (2022). Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction. PubMed Central. Available at: [Link]

-

Faizan, M., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Retrieved from: [Link]

-

DeepTernary. (n.d.). Fig. 1. Summary of all molecular glue-induced ternary complexes. ResearchGate. Retrieved from: [Link]

-

Yan, J., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research. Available at: [Link]

-

MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 4. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 11. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]

- 12. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Application of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and applications of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid (CAS No. 124335-65-5). Primarily utilized as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), this molecule's unique structural features—a nucleophilic piperazine core, a hydrophilic hydroxyethyl chain, and a reactive carboxylic acid handle—make it a critical building block in modern drug discovery. This document details a representative synthetic pathway, predicted spectroscopic and physicochemical characteristics, and its strategic role in the rational design of heterobifunctional degraders. Methodologies for its synthesis, characterization, and analysis are presented to provide researchers with a foundational understanding and practical framework for its use.

Introduction and Molecular Overview

This compound is a disubstituted piperazine derivative that has emerged as a key component in the synthesis of complex pharmaceutical agents.[1] Its structure is a deliberate amalgamation of functional groups designed for utility and biocompatibility. The core of the molecule is a piperazine ring, a privileged scaffold in medicinal chemistry known for improving the pharmacokinetic properties of drug candidates. This core is functionalized at the N1 position with an acetic acid moiety and at the N4 position with a 2-hydroxyethyl group.

The strategic importance of this compound lies predominantly in its application as a linker molecule in the design of PROTACs.[1][2] PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule. The inclusion of the piperazine and hydroxyethyl groups in this linker is intended to enhance aqueous solubility and provide conformational rigidity, which are often significant challenges in the development of "beyond Rule of 5" molecules like PROTACs.

Molecular Structure:

Caption: Proposed synthesis via N-alkylation of 1-(2-hydroxyethyl)piperazine.

Experimental Protocol: Synthesis via N-Alkylation

Rationale: This procedure utilizes the higher nucleophilicity of the secondary amine in the starting material to displace the chloride from sodium chloroacetate. Water is an effective and environmentally benign solvent for this reaction, as all reactants and the product are expected to be soluble. The use of a mild base like potassium carbonate helps to neutralize the HCl formed during the reaction, driving it to completion. Purification by ion-exchange chromatography is ideal for separating the zwitterionic product from inorganic salts and unreacted starting materials.

Materials:

-

1-(2-Hydroxyethyl)piperazine (1.0 eq)

-

Sodium Chloroacetate (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.2 eq)

-

Deionized Water

-

Dowex® 50WX8 hydrogen form resin (or equivalent strong cation exchange resin)

-

Ammonium Hydroxide (NH₄OH), 2 M aqueous solution

-

Methanol

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-hydroxyethyl)piperazine (1.0 eq) and deionized water to achieve a concentration of approximately 1 M.

-

Addition of Reagents: Add potassium carbonate (1.2 eq) to the solution and stir until dissolved. Subsequently, add sodium chloroacetate (1.1 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by LC-MS or TLC (using a suitable polar mobile phase and staining with ninhydrin to visualize the secondary amine of the starting material).

-

Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Acidify the solution to pH ~2 with concentrated HCl to protonate the product. c. Prepare a column with Dowex® 50WX8 resin and wash thoroughly with deionized water. d. Load the acidified reaction mixture onto the column. The protonated product will bind to the resin. e. Wash the column extensively with deionized water to remove all salts (e.g., NaCl, KCl). f. Elute the product from the resin using a 2 M aqueous solution of ammonium hydroxide. Collect fractions and monitor by TLC. g. Combine the product-containing fractions and concentrate under reduced pressure to remove ammonia and water. This will yield the product as an ammonium salt. h. To obtain the free acid, the residue can be co-evaporated with methanol multiple times or re-dissolved in a minimal amount of water and lyophilized.

-

Final Product Isolation: The resulting solid can be triturated with a solvent like ethyl acetate to remove any non-polar impurities and then dried under high vacuum to yield the final product as a white to off-white solid.

Structural Characterization

Definitive, published spectroscopic data for this compound is scarce. However, a detailed prediction of its spectral characteristics can be made based on its chemical structure, data from its precursors, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following are predicted NMR chemical shifts. A partial, experimentally observed shift is noted. [3]

| Assignment | ¹H NMR (400 MHz, DMSO-d₆) Predicted δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) Predicted δ (ppm) |

|---|---|---|

| -CH₂- (piperazine, adjacent to N-acetic acid) | ~2.6-2.8 (br s, 4H) | ~53-54 |

| -CH₂- (piperazine, adjacent to N-hydroxyethyl) | 2.37 (t, J = 6.2 Hz, 4H) [3] | ~52-53 |

| -CH₂- (acetic acid) | ~3.1-3.3 (s, 2H) | ~59-61 |

| -CH₂- (ethyl, adjacent to N) | ~2.4-2.5 (t, J = 6.0 Hz, 2H) | ~58-60 |

| -CH₂- (ethyl, adjacent to OH) | ~3.4-3.6 (t, J = 6.0 Hz, 2H) | ~59-61 |

| -OH (hydroxyethyl) | ~4.4-4.6 (t, J = 5.5 Hz, 1H) | - |

| -COOH (acetic acid) | ~10-12 (br s, 1H) | ~172-174 |

Causality of Predicted Shifts:

-

¹H NMR: The piperazine ring protons are expected to appear as broad singlets or complex multiplets in the 2.3-2.8 ppm range. The methylene protons of the acetic acid group (-CH₂COOH) will be slightly downfield due to the deshielding effect of the adjacent nitrogen and carboxylic acid. The methylene protons of the hydroxyethyl group will be distinct, with the -CH₂OH protons being the most downfield of the aliphatic protons (around 3.5 ppm) due to the oxygen's electronegativity. The hydroxyl and carboxylic acid protons will be broad and their chemical shifts can vary with concentration and temperature.

-

¹³C NMR: Four distinct signals are expected for the piperazine ring carbons. The methylene carbon of the acetic acid group and the two methylene carbons of the hydroxyethyl group will appear in the 50-65 ppm range. The most downfield signal will be the carbonyl carbon of the carboxylic acid, expected around 172-174 ppm.

Infrared (IR) Spectroscopy (Predicted)

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 | O-H stretch (broad) | Hydroxyl (-OH) |

| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid (-COOH) |

| 2950 - 2800 | C-H stretch | Aliphatic (CH₂) |

| ~1730 - 1700 | C=O stretch | Carboxylic Acid (C=O) |

| 1450 - 1350 | C-H bend | Aliphatic (CH₂) |

| ~1250 - 1050 | C-N and C-O stretch | Amine and Alcohol |

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI), positive or negative mode.

-

Expected Exact Mass (C₈H₁₆N₂O₃): 188.1161 g/mol .

-

Expected Ions:

-

Positive Mode: [M+H]⁺ = 189.1234

-

Negative Mode: [M-H]⁻ = 187.1086

-

-

Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of H₂O from the hydroxyethyl group, loss of CO₂ from the carboxylic acid group, and cleavage of the piperazine ring.

Physicochemical Properties and Rationale

The properties of this molecule are largely dictated by the interplay of its three key functional groups.

| Property | Value / Description | Rationale |

| CAS Number | 124335-65-5 | - |

| Molecular Formula | C₈H₁₆N₂O₃ | - |

| Molecular Weight | 188.23 g/mol | - |

| Appearance | White to off-white crystalline solid | Typical for small organic acids. |

| Melting Point | 192-196 °C (decomposes) | The zwitterionic nature leads to strong intermolecular forces, resulting in a relatively high melting point. |

| Solubility | Expected to be highly soluble in water; poorly soluble in non-polar organic solvents. | The presence of the hydroxyl, carboxylic acid, and two tertiary amine groups allows for extensive hydrogen bonding with water. Its structure is analogous to the highly water-soluble buffer HEPES. |

| pKa (Estimated) | pKa₁ ≈ 3-4 (Carboxylic Acid), pKa₂ ≈ 8-9 (Piperazine Nitrogen) | The carboxylic acid pKa is standard. The piperazine nitrogen pKa is estimated based on 1-(2-hydroxyethyl)piperazine, with a slight decrease due to the electron-withdrawing effect of the acetic acid group on the distal nitrogen. |

Application in PROTAC Design and Development

The primary utility of this compound is as a modular building block for PROTAC linkers. The linker's design is a critical optimization parameter in PROTAC development.

PROTAC General Structure and Linker Role:

Caption: General architecture of a Proteolysis Targeting Chimera (PROTAC).

Advantages of this Linker Scaffold:

-

Chemical Handles: The molecule possesses two distinct reactive sites. The carboxylic acid is readily activated (e.g., to an NHS ester or via coupling reagents like HATU) for amide bond formation with an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands). The hydroxyl group can be used for ether or ester linkages, providing alternative attachment points.

-

Enhanced Solubility: The piperazine ring, which can be protonated at physiological pH, and the hydrophilic hydroxyethyl group significantly contribute to the aqueous solubility of the final PROTAC. This is a crucial advantage, as many PROTACs are large, lipophilic molecules with poor solubility profiles.

-

Conformational Influence: The six-membered piperazine ring introduces a degree of rigidity into the linker, which can help pre-organize the PROTAC into a productive conformation for ternary complex formation. This can lead to improved potency and cooperativity.

-

Vectorial Properties: The pKa of the piperazine ring is sensitive to its local chemical environment. This property can be fine-tuned by modifications to the linker, potentially influencing cell permeability and pharmacokinetic properties.

Recommended Analytical Methodologies

Ensuring the purity and identity of this linker is paramount before its incorporation into a PROTAC.

Protocol: Quantification by LC-MS

Rationale: LC-MS is the gold standard for the analysis of non-chromophoric, polar molecules like this one. It provides separation, identification, and quantification in a single run.

Instrumentation and Conditions:

-

LC System: UPLC or HPLC system.

-

Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 2-5% B, hold for 0.5 min, ramp to 95% B over 3-5 min, hold for 1 min, and re-equilibrate.

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: 40 °C.

-

MS Detector: Quadrupole or Q-TOF Mass Spectrometer with ESI source.

-

MS Method: Monitor the [M+H]⁺ ion (m/z 189.12) in positive ion mode using Selected Ion Monitoring (SIM) for quantification or full scan mode for identification.

Procedure:

-

Standard Preparation: Prepare a stock solution of the compound in water or a water/methanol mix at 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1-1000 ng/mL).

-

Sample Preparation: Dilute the sample to be analyzed to fall within the range of the calibration curve.

-

Injection: Inject 1-5 µL of each standard and sample.

-

Data Analysis: Integrate the peak area for the m/z 189.12 ion. Construct a linear regression of the calibration curve and use the resulting equation to determine the concentration of the unknown sample.

Conclusion

This compound is more than a simple chemical intermediate; it is a rationally designed tool for advancing modern drug discovery. Its structure provides a potent combination of reactivity, hydrophilicity, and conformational influence, making it an invaluable linker component in the development of PROTACs. Understanding its synthesis, structural properties, and analytical behavior is essential for any researcher aiming to leverage its capabilities in the creation of next-generation protein degraders. This guide provides the foundational knowledge and practical protocols to facilitate its effective use in the laboratory.

References

-

Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968-21977. [Link]

-

Kim, H.Y., et al. (2010). Regulation of in vitro Aβ1-40 Aggregation Mediated by Small Molecules. Journal of Alzheimer's Disease, 22(Suppl 3), S1-S10. [Link]

Sources

An In-depth Technical Guide to the Applications of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid (CAS 124335-65-5)

This technical guide provides a comprehensive overview of the principal applications of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid, a versatile bifunctional molecule increasingly recognized for its utility in advanced drug discovery and development. With its unique structural features, this compound serves as a critical building block in the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering in-depth insights into its primary role as a linker in Proteolysis Targeting Chimeras (PROTACs) and exploring its potential as a biological buffer.

Introduction: Unveiling a Multifunctional Scaffold

This compound is a chemical entity characterized by a central piperazine ring, a hydrophilic hydroxyethyl group, and a reactive carboxylic acid moiety.[1] This distinct combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of molecules with targeted biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 124335-65-5 |

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.23 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 192-196 °C (decomposes) |

The strategic placement of the nucleophilic secondary amine within the piperazine ring, the hydroxyl group for potential secondary modifications, and the carboxylic acid for amide bond formation provides a trifecta of synthetic handles for medicinal chemists.

Core Application: A Rigid Linker in PROTAC Synthesis

The most significant and well-documented application of this compound is as a specialized linker in the burgeoning field of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3]

The Critical Role of Linkers in PROTAC Efficacy

A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is not merely a passive spacer; its composition, length, and rigidity are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[3] A well-designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation by the proteasome.

The Piperazine Advantage: Rigidity and Physicochemical Properties

The incorporation of cyclic structures like piperazine into the linker is a key strategy to impart conformational rigidity.[4] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of the crucial ternary complex. Compared to flexible alkyl or PEG linkers, rigid linkers can lead to more potent and selective protein degradation.

The piperazine moiety in this compound offers several advantages:

-

Enhanced Metabolic Stability: The cyclic structure can be less susceptible to enzymatic degradation compared to linear linkers, potentially improving the in vivo half-life of the PROTAC.

-

Improved Solubility: The presence of the nitrogen atoms in the piperazine ring can enhance the solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[5][6]

-

Tunable Physicochemical Properties: The basicity of the piperazine nitrogen can be modulated by nearby chemical groups, allowing for fine-tuning of the PROTAC's overall physicochemical profile.[5][6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. HEPES - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Desheng guidance: Don't buy the wrong one, PIPES and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Linchpin: A Technical Guide to the Mechanism of Piperazine-Based PROTAC® Linkers

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet their rational design remains a significant challenge. The linker connecting the target protein warhead and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. This guide delves into the core mechanisms of a particularly successful class of linkers: those incorporating the piperazine scaffold. We will move beyond a superficial overview to explore the causal relationships between the piperazine moiety's unique structural and physicochemical properties and its profound impact on PROTAC activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of piperazine-based linkers for creating next-generation protein degraders.

Introduction: Beyond the Passive Tether

PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two. This assembly forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.

Initially, linkers were viewed simply as passive spacers, with length being the primary consideration. However, the field now recognizes that the linker's chemical composition is instrumental to success. It critically influences the geometry and stability of the ternary complex, a cornerstone of degradation efficacy. Among various motifs, rigid heterocyclic scaffolds like piperazine have gained prominence, transforming the linker from a simple strap into a functional component that actively contributes to the PROTAC's mechanism of action.

The Piperazine Advantage: A Mechanistic Deep Dive

The incorporation of a piperazine ring into a PROTAC linker confers distinct advantages that stem from its unique blend of conformational rigidity and tunable physicochemical properties.

Conformational Rigidity and Entropic Pre-organization

A fundamental challenge in PROTAC design is overcoming the significant entropic penalty associated with bringing two large proteins (the POI and the E3 ligase) and the PROTAC into a single, ordered ternary complex. Flexible linkers, such as common polyethylene glycol (PEG) or alkyl chains, possess numerous rotatable bonds. While this flexibility allows them to span a range of distances, it comes at a high entropic cost; the molecule must "freeze" into a specific conformation for productive binding.

Piperazine imposes conformational restraint. As a six-membered saturated heterocycle, it is less flexible than a linear chain of equivalent length. This rigidity helps to "pre-organize" the PROTAC, reducing the number of available conformations in solution.

Causality Explained: By limiting the rotational freedom of the linker, the piperazine scaffold reduces the entropic loss required to form the ternary complex. The PROTAC does not have to "pay" as high an energetic price to adopt the correct geometry for binding. This can lead to more favorable thermodynamics of ternary complex formation, resulting in a more stable and productive complex, which is essential for efficient ubiquitination.

The diagram below illustrates this concept of pre-organization. The flexible linker exists as a wide ensemble of conformations, only a fraction of which are active. The piperazine-containing linker restricts this conformational space, increasing the population of conformations amenable to forming the ternary complex.

Figure 1: Impact of linker rigidity on the entropic cost of ternary complex formation.

Physicochemical Properties: The pH-Responsive Handle

Beyond rigidity, piperazine's two nitrogen atoms provide a crucial handle for modulating physicochemical properties. Piperazine is basic and can be protonated at physiological pH. This has two major implications:

-

Enhanced Solubility: PROTACs are often large, complex molecules that push the boundaries of Lipinski's "Rule of 5" and suffer from poor aqueous solubility. The ability of the piperazine ring to become protonated introduces a positive charge, which can significantly improve the molecule's solubility. This is a distinct advantage over non-ionizable linkers.

-

Modulated Permeability: The protonation state of piperazine is pH-dependent. This allows the PROTAC to act as a "molecular chameleon." In the acidic environment of the gut or late endosome, the piperazine can be protonated, enhancing solubility and potentially aiding endosomal escape. In the more neutral pH of the cytosol or blood, a larger fraction of the piperazine will be in its neutral, more lipophilic state, which is more favorable for passive diffusion across cell membranes.

Trustworthiness through Chemistry: The pKa of the piperazine ring is not fixed; it is highly sensitive to the surrounding chemical environment. Electron-withdrawing groups nearby, such as amide bonds, can lower the pKa, reducing the degree of protonation at physiological pH. This provides medicinal chemists with a tunable dial: by subtly modifying the atoms adjacent to the piperazine ring, one can fine-tune the pKa to strike the optimal balance between solubility and permeability for a specific application.

Quantitative Comparison: Piperazine vs. Other Linkers

The theoretical advantages of piperazine-based linkers are borne out in experimental data. While direct head-to-head comparisons are dependent on the specific POI and E3 ligase, a general trend of improved potency is often observed when flexible linkers are replaced with more rigid structures containing piperazine.

| PROTAC Target | Linker Type | Key Parameter | Value | Rationale for Performance | Reference |

| BRD4 | Flexible PEG | DC₅₀ (Degradation) | ~50 nM | Sub-optimal orientation and high entropic cost for ternary complex formation. | (Comparative) |

| BRD4 | Piperazine-based | DC₅₀ (Degradation) | ~5 nM | Rigid scaffold pre-organizes binding elements, leading to a more stable ternary complex. | (Comparative) |

| Androgen Receptor | Flexible Alkyl | Dₘₐₓ (Degradation) | ~75% | Inefficient ternary complex formation limits maximal degradation level. | (Illustrative) |

| Androgen Receptor | Piperazine/Piperidine | Dₘₐₓ (Degradation) | >95% | Improved metabolic stability and potency from rigidified linker structure. | (Illustrative) |

| BET Proteins | Alkyl Chain | IC₅₀ (Inhibition) | pM range | Potent but may lack optimized ADME properties. | (Illustrative) |

| BET Proteins | Ethynyl-rigidified | IC₅₀ (Inhibition) | 3-6 fold lower | Rigidification led to significantly increased cellular activity in multiple cell lines. | (Illustrative) |

Note: Data are representative examples compiled from literature to illustrate trends. Absolute values are system-dependent.

Experimental Validation: Protocols for Characterization

To rigorously assess the mechanism and efficacy of a piperazine-based PROTAC, a multi-faceted approach combining biophysical and cellular assays is required.

Workflow for PROTAC Characterization

The logical flow of experiments begins with confirming the formation of the key ternary complex in a purified system and then moves to assessing the functional consequence—protein degradation—in a cellular context.

An In-depth Technical Guide to 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid: A Versatile Chemical Building Block

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic and functional outcomes. Among these, 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid has emerged as a cornerstone intermediate, prized for its unique bifunctional architecture. This guide provides an in-depth analysis of this compound, exploring its physicochemical properties, core synthetic utilities, and pivotal role in drug development. We will delve into validated, field-proven protocols for its key chemical transformations and examine case studies that highlight its contribution to the pharmacokinetic and pharmacodynamic profiles of advanced molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

The Strategic Advantage of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, frequently incorporated to optimize the physicochemical properties of a molecule.[1] Its basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility—a critical factor for oral bioavailability. The specific structure of this compound, featuring both a hydrophilic hydroxyethyl tail and a reactive carboxylic acid handle, offers a trifecta of synthetic advantages:

-

Enhanced Solubility: The hydroxyethyl group and the piperazine core significantly improve the water solubility of resulting derivatives.

-

Dual Reactivity: It possesses two distinct reactive sites—a carboxylic acid and a primary alcohol—allowing for orthogonal chemical modifications. The carboxylic acid is ideal for forming stable amide bonds, while the hydroxyl group can be modified through esterification or etherification.[2]

-

Pharmacokinetic Modulation: The piperazine ring often acts as a key pharmacophoric element or a linker that can favorably influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthesis design. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 124335-65-5 | [2][3][4] |

| Molecular Formula | C₈H₁₆N₂O₃ | [3][4][5] |

| Molecular Weight | 188.23 g/mol | [3][6] |

| Melting Point | 192-196 °C (decomposes) | [6] |

| Appearance | White to off-white solid | Vendor Data |

| pKa | (Predicted) ~3.5 (acid), ~8.5 (amine) | ChemAxon |

Note: For research purposes, always refer to the Certificate of Analysis for lot-specific data.[4]

The zwitterionic nature of this compound, stemming from the acidic carboxylic acid and basic piperazine nitrogen, makes it a useful buffering agent in some biochemical assays, similar to the well-known HEPES buffer which shares the same core structure.[2][7][8][9]

Core Synthetic Transformations & Validated Protocols

The true power of this building block lies in its predictable and versatile reactivity. The diagram below illustrates the primary synthetic pathways available from its two key functional groups.

Caption: Key synthetic transformations of the bifunctional building block.

Protocol: Amide Bond Formation via HATU Coupling

Amide bond formation is the most common application for this building block. Using a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high efficiency, low rates of epimerization for chiral amines, and broad substrate scope.[10]

Causality: The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a coupling.[10] Coupling agents like HATU activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile.[10][11] A non-nucleophilic base like DIPEA is required to neutralize the generated acids and facilitate the reaction.

Validated Step-by-Step Protocol:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.1 M).

-

Activation: To the stirred solution, add the amine coupling partner (1.1 eq), followed by HATU (1.2 eq).

-

Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. For less reactive amines, the reaction may require gentle heating (40-50 °C).[10]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Self-Validation: A successful reaction is confirmed by the disappearance of the starting carboxylic acid and the appearance of a new, less polar spot on TLC or a new peak with the expected mass in LC-MS analysis.

Protocol: Esterification of the Hydroxyl Group

This modification is useful for fine-tuning solubility or creating prodrugs. A standard approach uses an acyl chloride in the presence of a base.

Causality: The lone pair of electrons on the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base like triethylamine (TEA) is used to scavenge the HCl byproduct, driving the reaction to completion.

Validated Step-by-Step Protocol:

-

Preparation: Dissolve the starting material (1.0 eq), which could be the parent acid or an ester derivative, in anhydrous Dichloromethane (DCM, 0.2 M) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Base Addition: Add triethylamine (TEA, 1.5 eq).

-

Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise to the cooled solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-16 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude product via silica gel chromatography.

Applications in Drug Development & Materials Science

The utility of this building block is best illustrated through its incorporation into advanced molecular structures.

Role as a PROTAC Linker